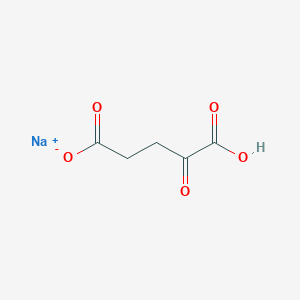
Paromomycin sulfate
Overview
Description
Molecular Structure Analysis
The molecular formula of Paromomycin sulfate is C23H47N5O18S . Its molecular weight is 713.7 g/mol . The structural formula of Paromomycin sulfate is complex and involves multiple hydroxyl, amino, and hydroxymethyl groups .Chemical Reactions Analysis
Paromomycin sulfate has been studied for impurity profiling using a highly sensitive liquid chromatographic method combined with online ion suppression to remove interfering anions and mass spectrometry . The chemical structures of 19 impurities were elucidated .Physical And Chemical Properties Analysis
Paromomycin sulfate is soluble in water and stable to heat over a wide pH range . It is a white, amorphous, stable, water-soluble product .Scientific Research Applications
Antibiotic Production
Paromomycin is a 2-deoxystreptamine aminocyclitol aminoglycoside antibiotic with broad-spectrum activity against Gram-negative, Gram-positive bacteria, and many protozoa . It is produced by Streptomyces rimosus subsp. paromomycinus NRRL 2455 through solid-state fermentation . This method has gained attention due to its numerous advantages over submerged liquid fermentation, including cost reduction of raw materials, less energy consumption, and less wastewater discharge .
Treatment of Leishmaniasis
Paromomycin sulfate (PM) is used in the treatment of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus . PM is an aminoglycoside antibiotic used intravenously and topically with leishmanicidal activity . Current treatments include PM in ointments or creams for topical administration and PM solution for intramuscular administration .
RNA-binding Ligand
Paromomycin sulfate salt has been used as an RNA-binding ligand . It interacts with aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules .
Inhibition of Dicer Binding
Paromomycin sulfate salt interacts with aptamers to prevent the binding (and cutting) of dicer to RNA duplex . Dicer is an enzyme that plays a crucial role in the RNA interference pathway, where it cleaves double-stranded RNA into small interfering RNAs .
Optimization of Antibiotic Production
Research has been conducted to optimize the production of Paromomycin. For instance, a study found that the maximum Paromomycin concentration was obtained with the cost-effective agro-industrial byproduct, corn bran, impregnated with aminoglycoside production media . The study also optimized environmental conditions, resulting in a 4.3-fold enhancement in Paromomycin concentration .
Treatment of Protozoal Infections
Paromomycin has proven to be effective against many protozoal infections, including noninvasive amebiasis and giardiasis, when other agents are contraindicated .
Mechanism of Action
Target of Action
Paromomycin sulfate is an aminoglycoside antibiotic that primarily targets protozoa , especially E. histolytica . It is believed to act against both the trophozoite and encysted forms of Entamoeba . The drug also has antibacterial activity against normal and pathogenic organisms in the gastrointestinal (GI) tract .
Mode of Action
Paromomycin sulfate inhibits protein synthesis by binding to 16S ribosomal RNA . Bacterial proteins are synthesized by ribosomal RNA complexes, which are composed of two subunits, a large subunit (50s) and a small (30s) subunit, forming a 70s ribosomal subunit . tRNA binds to the top of this ribosomal structure . Paromomycin increases the error rate in ribosomal translation by binding to an RNA loop, expelling residues A1492 and A1493, which are involved in the detection of correct Watson-Crick pairing between the codon and anti-codon .
Biochemical Pathways
Paromomycin sulfate affects the protein synthesis pathway in bacteria and protozoa. By binding to the 16S ribosomal RNA, it disrupts the normal function of the ribosome, leading to the production of defective polypeptide chains . This continuous production of defective proteins eventually leads to bacterial death .
Pharmacokinetics
Paromomycin sulfate is poorly absorbed after oral administration, with almost 100% of the drug recoverable in the stool
Result of Action
The primary result of paromomycin sulfate’s action is the death of targeted bacteria and protozoa. By inhibiting protein synthesis, the drug prevents these organisms from producing essential proteins, leading to their death . This results in the treatment of acute and chronic intestinal amebiasis .
Action Environment
The action of paromomycin sulfate is influenced by the environment within the GI tract. Since the drug is poorly absorbed, its action is localized primarily to the GI tract . Therefore, factors such as pH and the presence of other substances in the GI tract could potentially influence the drug’s action.
Safety and Hazards
Paromomycin sulfate is mildly toxic by ingestion and can be poisonous by intravenous, subcutaneous, and intramuscular routes . When heated to decomposition, it emits very toxic fumes of SOx and NOx . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRDOKAZOAKLDU-UDXJMMFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47N5O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7205-49-4, 7542-37-2 (Parent) | |
| Record name | D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paromomycin sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paromomycin, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601335979 | |
| Record name | Paromomycin, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paromomycin sulfate | |
CAS RN |
1263-89-4, 7205-49-4 | |
| Record name | Paromomycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paromomycin sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paromomycin, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paromomycin, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paromomycin sulphates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROMOMYCIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845NU6GJPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of paromomycin sulfate?
A1: Paromomycin sulfate is an aminoglycoside antibiotic that exerts its effect by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. [] This binding leads to misreading of the genetic code and the production of non-functional proteins, ultimately resulting in bacterial cell death. []
Q2: The research mentions paromomycin sulfate's ability to inhibit neutrophil activity. What are the downstream effects of this inhibition?
A2: Paromomycin sulfate has been shown to reduce the secretion of pro-inflammatory cytokines IL-8 and TNF-alpha by neutrophils. [] This inhibition of inflammatory factor release suggests potential therapeutic applications in inflammatory diseases where these cytokines play a significant role. []
Q3: What is the molecular formula and weight of paromomycin sulfate?
A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of paromomycin sulfate. You can find this information in comprehensive chemical databases like PubChem or ChemSpider.
Q4: Does paromomycin sulfate possess any catalytic properties?
A4: The provided research abstracts do not indicate any intrinsic catalytic properties of paromomycin sulfate. Its primary mode of action relies on binding and interfering with biological targets rather than catalyzing chemical reactions.
Q5: Have computational methods been employed to study paromomycin sulfate and its interactions?
A5: Yes, molecular docking studies have been utilized to investigate the binding of paromomycin sulfate to DNA. [] These simulations provide insights into the potential binding mode and affinity of the drug to its target. []
Q6: Is there any research exploring the structure-activity relationship of paromomycin sulfate and its analogs?
A6: While the provided abstracts don't delve into specific structure-activity relationship studies for paromomycin sulfate, they highlight its structural similarity to neomycin. [] Comparative studies on serum levels and urinary excretion between paromomycin and neomycin suggest differences in their pharmacokinetic profiles, potentially attributed to structural variations. []
Q7: What are the common formulations of paromomycin sulfate, and how do they affect its stability and bioavailability?
A7: Paromomycin sulfate has been formulated in various forms, including topical ointments, creams, and more recently, liposomal formulations. [, , ] Encapsulating paromomycin sulfate in liposomes has been shown to enhance its skin permeation and bioavailability for topical treatment of cutaneous leishmaniasis. []
Q8: How is paromomycin sulfate absorbed, distributed, metabolized, and excreted in the body?
A8: Research indicates that orally administered paromomycin sulfate exhibits limited systemic absorption. [, ] Studies in humans have shown that peak serum levels are achieved within 1-2 hours after oral administration, with a relatively short half-life of around 2.6 hours. [, ] Urinary excretion of paromomycin sulfate is low, with less than 1% of the administered dose recovered in urine within 32 hours. [, ] This suggests that a significant portion of the drug is likely excreted unchanged in the feces.
Q9: What is the evidence for the efficacy of paromomycin sulfate in treating leishmaniasis?
A9: Multiple studies highlight the efficacy of paromomycin sulfate, particularly in topical formulations, against cutaneous leishmaniasis. [, , , ] Its efficacy is attributed to its ability to directly target and eliminate the Leishmania parasites within the skin lesions. [, , , ]
Q10: Are there any known mechanisms of resistance to paromomycin sulfate in bacteria or protozoa?
A10: Research indicates that resistance to paromomycin sulfate, particularly in bacteria, can arise from mutations in ribosomal proteins or through enzymatic inactivation of the drug. [] One study specifically mentions a higher frequency of paromomycin resistance in Escherichia coli, Enterococcus faecicum, and Staphylococcus aureus isolates from turkeys treated with paromomycin sulfate for the prevention of blackhead (Histomoniasis). []
Q11: What strategies are being explored to improve the targeted delivery of paromomycin sulfate?
A11: Liposomal formulations have shown promise in enhancing the delivery of paromomycin sulfate to macrophages, which are the primary target cells for Leishmania parasites. [] This targeted delivery approach aims to improve drug efficacy while minimizing potential side effects. []
Q12: What analytical methods are commonly employed for the detection and quantification of paromomycin sulfate?
A12: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as pulsed amperometric detection (PAD) and mass spectrometry (MS), is widely used for analyzing paromomycin sulfate and its impurities. [, ]
Q13: What is known about the environmental fate and potential ecological impact of paromomycin sulfate?
A13: The provided research abstracts do not provide information about the environmental impact and degradation of paromomycin sulfate.
Q14: Are there studies investigating the dissolution and solubility of paromomycin sulfate in different media?
A14: While the provided abstracts do not delve into specific dissolution and solubility studies, one research abstract mentions the optimization of a colorimetric method for determining paromomycin sulfate concentration. [] This optimization likely involved understanding the drug's solubility and behavior in the chosen media to ensure accurate and reliable quantification. []
Q15: What quality control measures are crucial for ensuring the safety and efficacy of paromomycin sulfate formulations?
A15: Quality control measures for paromomycin sulfate formulations likely encompass various aspects, including:
- Raw material testing: Ensuring the purity and identity of paromomycin sulfate starting material. []
- Manufacturing process control: Implementing rigorous controls during formulation and manufacturing to maintain consistent product quality. []
- Finished product testing: Verifying that the final product meets predetermined specifications for potency, purity, and stability. [, ]
Q16: Is there evidence of paromomycin sulfate inducing immune responses or interacting with drug transporters and metabolizing enzymes?
A16: The provided research abstracts do not directly address the immunogenicity, drug transporter interactions, or drug-metabolizing enzyme interactions of paromomycin sulfate.
Q17: What is known about the biocompatibility and biodegradability of paromomycin sulfate?
A17: The provided research abstracts do not specifically address the biocompatibility and biodegradability of paromomycin sulfate.
Q18: What are the main alternatives to paromomycin sulfate for the treatment of the diseases it is commonly used for?
A18: Alternatives to paromomycin sulfate vary depending on the specific disease being treated.
- For cutaneous leishmaniasis, alternatives include:
- Sodium stibogluconate (Pentavalent antimony): A first-line treatment option for various forms of leishmaniasis, but its use can be limited by toxicity and the emergence of resistance. []
- Amphotericin B: A potent antifungal medication also effective against Leishmania parasites, but it can cause significant side effects. []
- For intestinal amoebiasis, alternatives include:
Q19: How has the research on paromomycin sulfate evolved over time?
A19: While the provided abstracts offer a glimpse into the various applications of paromomycin sulfate, they do not provide a comprehensive historical overview of its research evolution.
Q20: Are there any notable cross-disciplinary applications of paromomycin sulfate beyond its traditional uses?
A20: One interesting avenue of research highlighted in the abstracts involves the use of paromomycin sulfate in combination with interleukin-12 (IL-12) for the treatment of cutaneous leishmaniasis. [] This approach combines the direct anti-parasitic activity of paromomycin sulfate with the immunomodulatory properties of IL-12, aiming to enhance treatment efficacy and reduce relapse rates. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




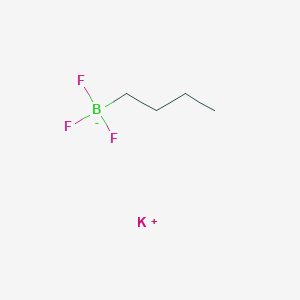
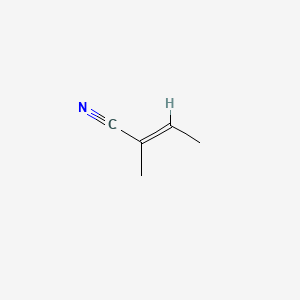


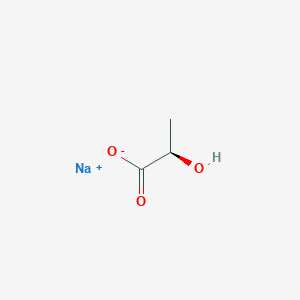
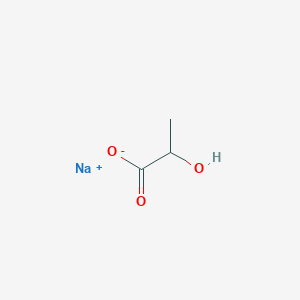
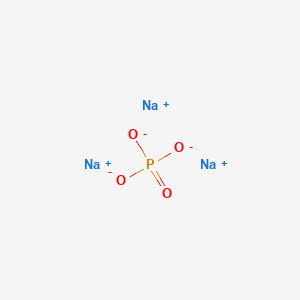
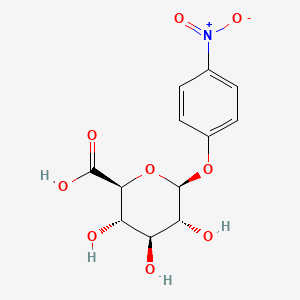
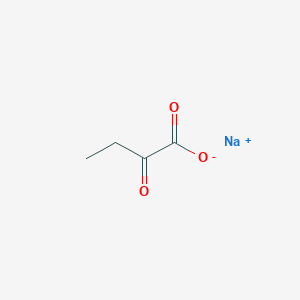
![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)
